molecular formula C9H12ClNO B2511358 3-[(4-Chlorophenyl)amino]propan-1-ol CAS No. 69380-37-6

3-[(4-Chlorophenyl)amino]propan-1-ol

Cat. No.: B2511358
CAS No.: 69380-37-6
M. Wt: 185.65
InChI Key: HWZJUJOEYKRDBK-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)amino]propan-1-ol: is an organic compound with the molecular formula C9H12ClNO . It is characterized by the presence of a chlorophenyl group attached to an amino-propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[(4-Chlorophenyl)amino]propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminium hydride (LAH), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation products: Corresponding ketones or aldehydes.

    Reduction products: Various reduced derivatives.

    Substitution products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: : 3-[(4-Chlorophenyl)amino]propan-1-ol is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .

Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .

Medicine: : In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its pharmacological effects and potential therapeutic applications .

Industry: : The compound is used in the production of various industrial chemicals and materials. It serves as an intermediate in the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    3-(4-Chlorophenyl)propan-1-ol: This compound is similar in structure but lacks the amino group.

    3-[(4-Bromophenyl)amino]propan-1-ol: This compound has a bromine atom instead of chlorine.

    3-[(4-Methylphenyl)amino]propan-1-ol: This compound has a methyl group instead of chlorine.

Uniqueness: 3-[(4-Chlorophenyl)amino]propan-1-ol is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .

Biological Activity

3-[(4-Chlorophenyl)amino]propan-1-ol, also known as (R)-3-amino-3-(4-chlorophenyl)propan-1-ol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H12ClN0, with a molecular weight of approximately 171.65 g/mol. Its structure features a chlorophenyl group attached to an amino alcohol, which contributes to its biological activity.

Pharmacological Activities

Research has indicated that this compound exhibits several pharmacological activities:

1. Anticancer Activity
Recent studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a series of compounds derived from similar structures showed significant antiproliferative effects on HCT-116 cells, with IC50 values ranging from 0.69 to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial effects .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in cancer proliferation pathways, such as histone deacetylases (HDACs). This inhibition leads to altered gene expression and subsequently induces apoptosis in cancer cells .

2. Interaction with Receptors
The presence of the chlorophenyl group may enhance binding affinity to various receptors, influencing cellular signaling pathways related to growth and survival .

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antiproliferative Effects
In vitro studies on HCT-116 colorectal cancer cells demonstrated that treatment with derivatives of this compound resulted in significant nuclear disintegration and chromatin condensation, indicative of apoptosis .

Case Study 2: Antimicrobial Efficacy
A study examining the antimicrobial potency of related compounds reported that modifications in the phenyl ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The derivatives showed promising results with MIC values suggesting effective treatment options for bacterial infections .

Table 1: Antiproliferative Activity of Derivatives

Compound IDIC50 (μM)Cell Line
Compound A0.69HCT-116
Compound B2.29HeLa
Compound C11A549

Table 2: Antimicrobial Activity

Compound IDTarget BacteriaMIC (mg/mL)
Compound DStaphylococcus aureus0.0039
Compound EEscherichia coli0.025

Properties

IUPAC Name

3-(4-chloroanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,11-12H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZJUJOEYKRDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloroaniline (4.39 g) and lithium tetrafluoroborate (3.32 g) were added to a solution of oxetane (1.00 g) in acetonitrile (20 mL) at room temperature, and the reaction solution was stirred at room temperature for 52 hours. A saturated sodium bicarbonate solution was added to the reaction solution, followed by extraction with chloroform. The resulting extract was dried over magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 2.17 g of the title compound. The property values of the compound are as follows.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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